molecular formula C14H10F3NO4 B6394558 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid CAS No. 1261937-21-6

6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6394558
CAS No.: 1261937-21-6
M. Wt: 313.23 g/mol
InChI Key: KMWZBURQOSIDAP-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid is a compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a hydroxy group attached to a nicotinic acid core. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it of significant interest in various fields of research and industry.

Properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-22-11-3-2-7(5-10(11)14(15,16)17)9-4-8(13(20)21)6-18-12(9)19/h2-6H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWZBURQOSIDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CNC2=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688405
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-21-6
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of a nitro group can produce an amine .

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, further influencing its activity .

Comparison with Similar Compounds

  • 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid
  • 5-Chloro-2,3,6-trifluoropyridine
  • 2,3-Dichloro-5-(trifluoromethyl)-pyridine

Comparison: Compared to similar compounds, 6-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid is unique due to the presence of both hydroxy and methoxy groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

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